methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H16Cl2N2O3 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for research in pharmacology and medicinal applications.
- Molecular Formula : C22H19ClN2O4
- Molecular Weight : 410.85 g/mol
- CAS Number : 1144444-56-3
Structural Characteristics
The compound features:
- A pyrrole ring substituted with a carboxylate group.
- An indole moiety that enhances its biological activity.
- Chloro and methoxy groups that increase lipophilicity, influencing interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are often assessed using lipid peroxidation tests, where the compound demonstrated significant inhibition compared to standard antioxidants like Trolox. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that derivatives of this compound can effectively modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .
3. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
The biological activities are believed to be mediated through:
- Modulation of enzyme activity.
- Interaction with specific receptors involved in inflammatory and apoptotic pathways.
Properties
Molecular Formula |
C21H16Cl2N2O3 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-10-15(21(27)28-2)17(19(24-10)11-6-3-4-8-13(11)22)16-12-7-5-9-14(23)18(12)25-20(16)26/h3-9,16,24H,1-2H3,(H,25,26) |
InChI Key |
NOPNTKBBQXQAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2Cl)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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